(S)-2-Amino-3-(thiazol-5-yl)propanoic acid
Overview
Description
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid: is a thiazole derivative with a molecular formula of C6H8N2O2S and a molecular weight of 172.20 g/mol . Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring, and they are known for their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of thiazole with amino acids under specific conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid: undergoes various types of reactions:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions at the thiazole ring can introduce different functional groups.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution.
Major Products Formed: Oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new drugs and biologically active agents.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(thiazol-5-yl)propanoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
(S)-2-Amino-3-(thiazol-5-yl)propanoic acid: is compared with other similar compounds:
Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 3-(2-amino-1,3-thiazol-5-yl)propanoic acid .
Uniqueness: Its unique structural features and biological activities set it apart from other thiazole derivatives.
Properties
IUPAC Name |
(2S)-2-amino-3-(1,3-thiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDVXZYFYKJJR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711528 | |
Record name | 3-(1,3-Thiazol-5-yl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343718-84-2 | |
Record name | 3-(1,3-Thiazol-5-yl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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